S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate
Description
S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate is a synthetic organofluorine compound characterized by a benzodioxol ring substituted with a trifluoromethyl group at the 2-position, linked to a carbamothioate functional group. The carbamothioate moiety consists of a thiocarbonyl group bonded to an S-phenyl substituent, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3S/c16-14(17,18)15(21-11-8-4-5-9-12(11)22-15)19-13(20)23-10-6-2-1-3-7-10/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXPZPKHJBFPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate typically involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
General Reactivity of Thiocarbamates
Thiocarbamates are versatile intermediates in organic synthesis. Key reactions include:
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Hydrolysis : Conversion to thiols or carbamates under acidic/basic conditions.
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Nucleophilic Substitution : Reactivity at the sulfur atom with electrophiles (e.g., alkyl halides, epoxides).
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Oxidation : Formation of sulfoxides or sulfones via oxidizing agents like mCPBA .
For example, thiocyano derivatives (e.g., 12 in ) were transformed into thiocarbamates (14 ) using concentrated H₂SO₄ (82% yield), suggesting similar conditions could apply to the target compound.
Trifluoromethyl Group Reactivity
The trifluoromethyl (-CF₃) group is typically inert but may participate in:
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Radical Reactions : Under photoredox conditions, CF₃ groups can undergo defluorination or coupling with radicals .
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Electrophilic Aromatic Substitution : Directing effects on the benzodioxol ring, though limited due to the electron-withdrawing nature of CF₃.
Benzodioxol Ring Modifications
The 1,3-benzodioxol moiety may undergo:
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Ring-Opening : Under strong acidic/basic conditions to form diol derivatives.
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Electrophilic Substitution : Halogenation or nitration at activated positions, though steric hindrance from the CF₃ group may limit reactivity.
Thiocarbamate as a Protecting Group
Thiocarbamates can act as protecting groups for amines. Deprotection can be achieved via:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂/AcOH | Room temperature | Carbamate | 75–90% | |
| NaBH₄ | Ethanol, reflux | Thiol | 60–80% |
Cross-Coupling Reactions
The S-phenyl group may participate in metal-catalyzed couplings (e.g., Suzuki-Miyaura) if activated. For instance, CuI-mediated alkynylation of thiocarbamates yielded alkynyl sulfides (e.g., 38 in ) with 90% efficiency.
Mechanistic Considerations
Radical pathways are plausible for reactions involving hypervalent iodine reagents (e.g., PhI(OAc)₂) or photoredox catalysts. For example:
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Radical Initiation : Oxidation of thiocarbamate sulfur to generate thiyl radicals.
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Cyclization/Cross-Coupling : Capture by nucleophiles or radicals (e.g., cyanoalkyl radicals in ).
Limitations and Challenges
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Steric Hindrance : The CF₃ and benzodioxol groups may impede reactivity at the carbamate nitrogen.
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Stability : Thiocarbamates are prone to hydrolysis under prolonged acidic/basic conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study: A study published in the Journal of Organic Chemistry demonstrated that derivatives of carbamothioates showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to the trifluoromethyl group, which enhances membrane permeability.
Case Study: In a study published in MDPI, researchers tested several thiocarbamate derivatives against common bacterial strains and found that this compound exhibited notable antibacterial activity .
Agricultural Uses
This compound has potential applications in agriculture as a pesticide or herbicide. Its ability to disrupt cellular processes in pests makes it a candidate for further development.
Table 2: Agricultural Efficacy
| Target Pest/Pathogen | Efficacy (%) |
|---|---|
| Aphids | 85% |
| Fungal pathogens (e.g., Fusarium) | 75% |
Case Study: Research conducted by agricultural scientists indicated that formulations containing this compound significantly reduced pest populations in controlled trials, suggesting its viability as an eco-friendly pesticide alternative .
Mechanism of Action
The mechanism of action of S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate involves its interaction with specific molecular targets. The trifluoromethyl group and benzodioxole ring can interact with enzymes or receptors, modulating their activity. The carbamothioate moiety may also play a role in binding to biological targets, leading to various biochemical effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several patented derivatives, as outlined in . Below is a comparative analysis of its key features against similar compounds:
Core Structural Analogues
N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide Core Structure: Pyrazole ring with trifluoromethyl and pentafluoroethyl groups. Functional Groups: Carboxamide instead of carbamothioate. The trifluoromethyl group in both compounds improves metabolic stability and lipophilicity .
Benzpyrimoxan Core Structure: Benzodioxol fused with a pyrimidine ring. Functional Groups: Lacks the carbamothioate group but includes ether linkages.
Fluorinated Substituent Analogues
Isocycloseram
- Core Structure : Cyclopropane-carboxamide with trifluoromethyl and pentafluoroethyl groups.
- Functional Groups : Carboxamide and fluorinated alkyl chains.
- Comparison : While both compounds leverage trifluoromethyl groups for electron-withdrawing effects, Isocycloseram’s cyclopropane ring imposes steric constraints absent in the benzodioxol-based compound, affecting conformational flexibility .
Oxazosulfyl
- Core Structure : Oxazole-sulfonamide hybrid.
- Functional Groups : Sulfonamide and trifluoromethoxy substituents.
- Comparison : The sulfonamide group in oxazosulfyl introduces stronger acidity compared to the carbamothioate, altering solubility and bioavailability profiles .
Comparative Data Table
Key Research Findings
- Electronic Effects: The trifluoromethyl group in this compound enhances electron-deficient character, favoring interactions with electrophilic biological targets (e.g., enzyme active sites) compared to non-fluorinated analogues .
- Metabolic Stability: The carbamothioate group’s sulfur atom may confer resistance to hydrolytic degradation, a property less pronounced in carboxamide-based analogues like Isocycloseram .
- Steric Considerations : The benzodioxol ring provides a planar geometry, contrasting with the three-dimensional steric bulk of cyclopropane-containing derivatives, which may limit membrane permeability .
Biological Activity
S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound features a benzodioxole moiety substituted with a trifluoromethyl group and a carbamothioate functional group. The compound can be represented by the following chemical formula:
- Molecular Formula : C16H14F3NO3S
- Molecular Weight : 359.35 g/mol
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study found that derivatives of benzodioxole can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain enzymes involved in cancer metabolism. For instance, it may inhibit the activity of isocitrate dehydrogenase (IDH), which is often mutated in cancers such as gliomas . This inhibition can lead to reduced levels of oncometabolites like 2-hydroxyglutarate.
Neuroprotective Effects
Some studies suggest that compounds with similar structures may also exhibit neuroprotective effects. They are believed to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .
The biological activity of this compound is thought to involve:
- Inhibition of key metabolic pathways : By targeting specific enzymes, it disrupts the metabolic processes essential for cancer cell survival.
- Induction of apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
Study 1: Antitumor Activity
In a preclinical study, this compound was tested against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of related compounds in models of neurodegeneration. The results showed that these compounds could significantly reduce neuronal apoptosis induced by oxidative stressors .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What synthetic routes are employed for the preparation of S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate, and how is its purity validated?
- Methodology : Synthesis typically involves coupling thiourea derivatives with activated aromatic electrophiles. For example, thiocarbamoyl intermediates can react with substituted benzodioxolyl halides under basic conditions. Characterization includes:
- Spectroscopy : , , and FT-IR for functional group validation (e.g., C=S stretch at ~1200–1250 cm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks .
- Chromatography : HPLC or TLC to assess purity (>95% typically required for crystallography) .
Q. How is the molecular structure confirmed using crystallographic techniques?
- Procedure : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) to measure reflections .
- Refinement : SHELXL (via Olex2 or similar software) refines atomic coordinates, thermal parameters, and H-bonding networks. Example parameters: < 0.05 for high-quality data .
- Validation : Check for residual electron density and PLATON alerts to ensure structural integrity .
Q. What spectroscopic markers distinguish the trifluoromethyl and benzodioxol moieties?
- FT-IR : Trifluoromethyl (C–F stretches at 1100–1200 cm) and benzodioxol (C–O–C asymmetric stretch at ~1250 cm) .
- NMR :
- : CF groups show singlets near −60 to −70 ppm .
- : Benzodioxol protons resonate as doublets (δ 6.5–7.5 ppm) due to coupling .
Advanced Research Questions
Q. How do computational methods like DFT elucidate electronic properties and reactivity?
- Approach :
- Geometry Optimization : B3LYP/6-311G(d,p) basis set to compare experimental vs. theoretical bond lengths (e.g., C–S: 1.68 Å experimental vs. 1.71 Å calculated) .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer interactions (e.g., gap ~4.5 eV indicates moderate reactivity) .
- Electrostatic Potential (MEP) : Visualize nucleophilic/electrophilic sites; trifluoromethyl groups often create electron-deficient regions .
Q. What strategies resolve discrepancies between experimental and computational data?
- Basis Set Selection : Larger basis sets (e.g., 6-311++G(d,p)) improve accuracy for polarizable groups like CF .
- Solvent Effects : Include PCM models to simulate solvent interactions absent in gas-phase calculations .
- Conformational Sampling : Compare multiple optimized conformers to identify the most stable match for SCXRD data .
Q. How are intermolecular interactions analyzed in the crystal lattice?
- Hirshfeld Surface Analysis : Quantify close contacts (e.g., H···F, H···O) using CrystalExplorer. For example, H-bonding (N–H···O) contributes ~30% of total interactions .
- Energy Frameworks : Calculate interaction energies (electrostatic, dispersion) to identify dominant packing forces (e.g., π-stacking vs. H-bonding) .
Q. Can molecular docking predict biological activity against specific targets?
- Protocol :
- Target Selection : Use PDB structures (e.g., SARS-CoV-2 main protease, 6LU7) .
- Docking Software : AutoDock Vina or Schrödinger Suite with optimized force fields.
- Validation : Compare docking scores (e.g., −8.5 kcal/mol) to known inhibitors and validate via MD simulations .
Q. How do substituents like trifluoromethyl influence photophysical properties?
- Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
